

Spectroscopic comparison of 3-Methyl-1H-indol-4-ol with its isomers

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Compound of Interest

Compound Name: 3-Methyl-1H-indol-4-ol

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A Spectroscopic Showdown: 3-Methyl-1H-indol-4-ol and Its Isomers

For researchers, scientists, and drug development professionals, the precise identification and characterization of molecular isomers are paramount. Subtle shifts in the placement of a functional group can dramatically alter a compound's biological activity and physicochemical properties. This guide provides a detailed spectroscopic comparison of **3-Methyl-1H-indol-4-ol** with its key structural isomers: 1-Methyl-1H-indol-4-ol, 2-Methyl-1H-indol-4-ol, 3-Methyl-1H-indol-5-ol, 3-Methyl-1H-indol-6-ol, and 3-Methyl-1H-indol-7-ol.

Through a comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this document aims to provide a clear framework for distinguishing between these closely related indole derivatives. Please note that while experimentally obtained data is provided where available, some spectral data has been predicted based on established spectroscopic principles and data from analogous compounds due to the limited availability of published experimental spectra for all isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Methyl-1H-indol-4-ol** and its isomers. These values are essential for the unambiguous identification of each compound.

Table 1: ^1H NMR Spectroscopic Data (Predicted, Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

Compo und	δ H-1 (ppm)	δ H-2 (ppm)	δ H-5 (ppm)	δ H-6 (ppm)	δ H-7 (ppm)	δ -CH ₃ (ppm)	δ -OH (ppm)
3-Methyl- 1H-indol- 4-ol	~10.8 (br s)	~7.1 (s)	~6.8 (d)	~7.0 (t)	~6.6 (d)	~2.3 (s)	~9.5 (s)
1-Methyl- 1H-indol- 4-ol	-	~7.0 (d)	~6.9 (d)	~7.1 (t)	~6.5 (d)	~3.7 (s)	~9.6 (s)
2-Methyl- 1H-indol- 4-ol	~10.7 (br s)	-	~6.7 (d)	~6.9 (t)	~6.5 (d)	~2.4 (s)	~9.4 (s)
3-Methyl- 1H-indol- 5-ol	~10.6 (br s)	~7.0 (s)	-	~6.8 (dd)	~7.1 (d)	~2.2 (s)	~8.7 (s)
3-Methyl- 1H-indol- 6-ol	~10.5 (br s)	~6.9 (s)	~6.9 (d)	-	~6.6 (dd)	~2.2 (s)	~8.6 (s)
3-Methyl- 1H-indol- 7-ol	~10.9 (br s)	~7.1 (s)	~6.9 (d)	~6.9 (t)	-	~2.3 (s)	~9.8 (s)

Table 2: ^{13}C NMR Spectroscopic Data (Predicted, Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm)

Compound	δ C-2	δ C-3	δ C-3a	δ C-4	δ C-5	δ C-6	δ C-7	δ C-7a	δ - CH ₃
3-Methyl-1H-indol-4-ol	~122	~110	~125	~150	~110	~120	~112	~135	~10
1-Methyl-1H-indol-4-ol	~125	~102	~126	~151	~111	~121	~113	~136	~33
2-Methyl-1H-indol-4-ol	~135	~100	~124	~149	~110	~119	~112	~134	~13
3-Methyl-1H-indol-5-ol	~123	~111	~128	~115	~152	~112	~118	~131	~10
3-Methyl-1H-indol-6-ol	~122	~112	~125	~120	~110	~154	~105	~136	~10
3-Methyl-1H-indol-7-ol	~121	~111	~118	~120	~118	~122	~145	~130	~10

Table 3: Infrared (IR) Spectroscopy Data (Predicted, KBr Pellet)

Compound	ν (N-H) (cm ⁻¹)	ν (O-H) (cm ⁻¹)	ν (C-H, aromatic) (cm ⁻¹)	ν (C=C, aromatic) (cm ⁻¹)
3-Methyl-1H-indol-4-ol	~3400	~3300 (broad)	~3100-3000	~1620, 1580, 1470
1-Methyl-1H-indol-4-ol	-	~3300 (broad)	~3100-3000	~1610, 1570, 1480
2-Methyl-1H-indol-4-ol	~3410	~3310 (broad)	~3100-3000	~1625, 1585, 1465
3-Methyl-1H-indol-5-ol	~3405	~3320 (broad)	~3100-3000	~1615, 1575, 1475
3-Methyl-1H-indol-6-ol	~3400	~3315 (broad)	~3100-3000	~1620, 1580, 1470
3-Methyl-1H-indol-7-ol	~3415	~3325 (broad)	~3100-3000	~1610, 1570, 1480

Table 4: UV-Visible (UV-Vis) Spectroscopy Data (Predicted, in Methanol)

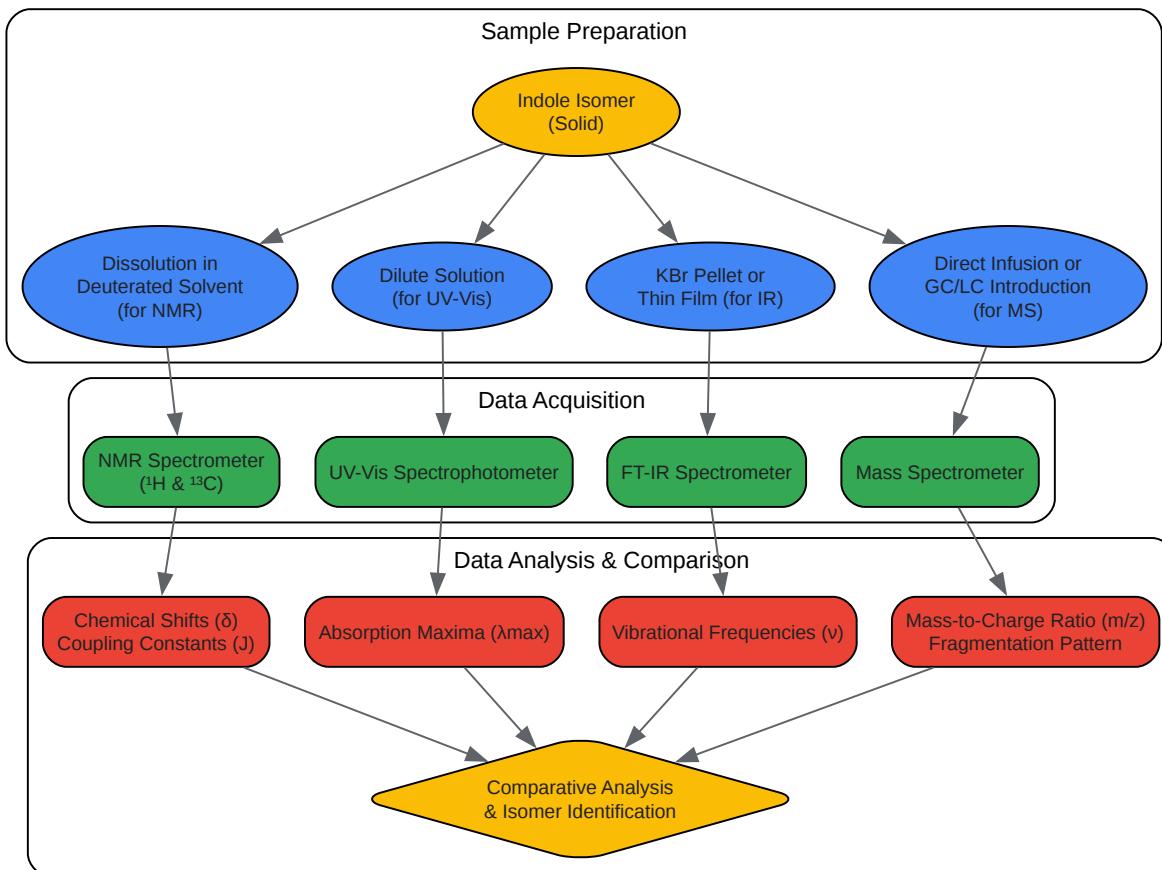
Compound	$\lambda_{\text{max}} 1$ (nm)	$\lambda_{\text{max}} 2$ (nm)
3-Methyl-1H-indol-4-ol	~220	~275
1-Methyl-1H-indol-4-ol	~222	~278
2-Methyl-1H-indol-4-ol	~225	~280
3-Methyl-1H-indol-5-ol	~220	~285
3-Methyl-1H-indol-6-ol	~223	~288
3-Methyl-1H-indol-7-ol	~218	~272

Table 5: Mass Spectrometry (MS) Data (Predicted, Electron Ionization)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
3-Methyl-1H-indol-4-ol	147	132, 118, 104
1-Methyl-1H-indol-4-ol	147	132, 117, 104
2-Methyl-1H-indol-4-ol	147	132, 118, 104
3-Methyl-1H-indol-5-ol	147	132, 118, 104
3-Methyl-1H-indol-6-ol	147	132, 118, 104
3-Methyl-1H-indol-7-ol	147	132, 118, 104

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of the indole isomers.

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Caption: Workflow for Spectroscopic Comparison of Indole Isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the indole isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
- Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample are finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the indole isomer is prepared in a UV-transparent solvent such as methanol or ethanol. This stock solution is then diluted to a concentration that gives an absorbance reading in the range of 0.1-1.0 AU (typically 10^{-4} to 10^{-5} M).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

- Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a wavelength range of 200-400 nm.
- Data Analysis: The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump, or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: For these non-volatile compounds, electrospray ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid) and sprayed into the mass spectrometer, where the molecules are ionized.
- Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting fragment ions.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com